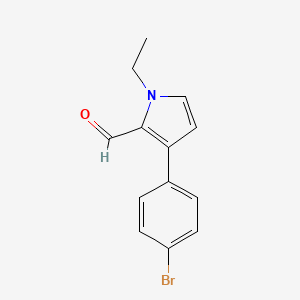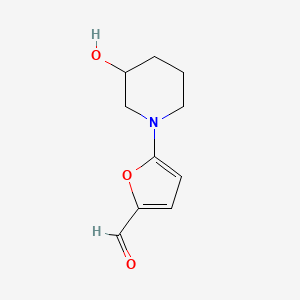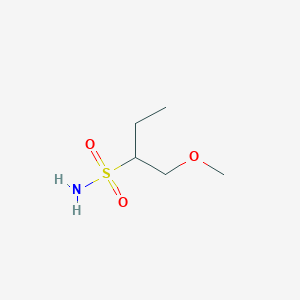
1-Methoxybutane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxybutane-2-sulfonamide is an organic compound with the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . This compound is part of the sulfonamide family, which is known for its wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1-Methoxybutane-2-sulfonamide can be achieved through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator . This method is environmentally friendly and tolerates a wide range of functional groups. Another method involves the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst like DMAP . Industrial production methods often rely on large-scale synthesis using these or similar routes to ensure high yield and purity.
Chemical Reactions Analysis
1-Methoxybutane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxybutane-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxybutane-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically inhibit enzymes involved in folate metabolism, such as dihydropteroate synthase . This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of bacteria and other microorganisms . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-Methoxybutane-2-sulfonamide can be compared with other sulfonamides such as sulfamethoxazole, sulfadiazine, and sulfasalazine . These compounds share a similar sulfonamide functional group but differ in their specific structures and applications. For example:
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for various specialized applications.
Properties
Molecular Formula |
C5H13NO3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-methoxybutane-2-sulfonamide |
InChI |
InChI=1S/C5H13NO3S/c1-3-5(4-9-2)10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
InChI Key |
YKJFHTGCOWIPBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


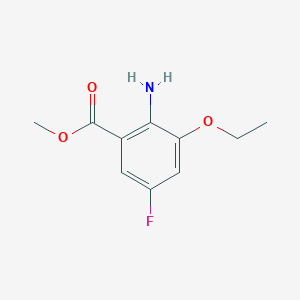
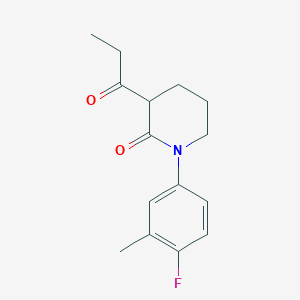
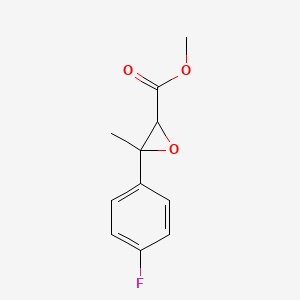

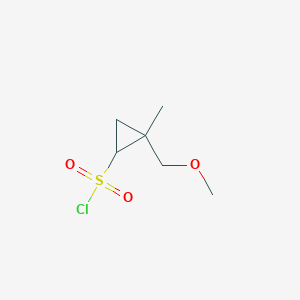
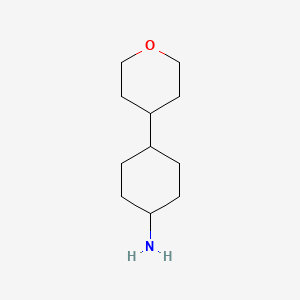

![4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B13175805.png)
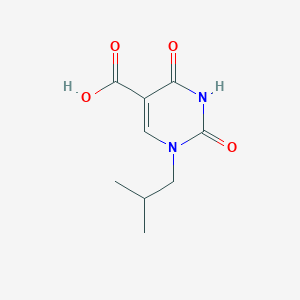

![2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175824.png)
![8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175830.png)
